molecular formula C11H9Cl2NO2S2 B6512730 2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 851774-95-3

2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6512730
CAS No.: 851774-95-3
M. Wt: 322.2 g/mol
InChI Key: RNYNOPURJVLOQQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a compound that features a benzene ring substituted with two chlorine atoms and a sulfonamide group, which is further linked to a thiophene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves the following steps:

    Formation of the Benzene Sulfonamide Core: The starting material, 2,5-dichlorobenzenesulfonyl chloride, is reacted with an amine to form the sulfonamide core.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where the thiophen-3-ylmethyl group is attached to the sulfonamide nitrogen.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzenesulfonamide: Lacks the thiophene ring, which may reduce its biological activity.

    Thiophene-3-sulfonamide: Contains the thiophene ring but lacks the dichlorobenzene moiety, which may affect its chemical reactivity.

Uniqueness

2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is unique due to the combination of the dichlorobenzene and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential interactions with molecular targets compared to similar compounds .

Biological Activity

2,5-Dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry due to its unique structural characteristics. The compound features a benzene ring substituted with chlorine atoms and a thiophene moiety linked via a methylene bridge. This article reviews its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Synthesis

The compound can be synthesized through several steps involving the sulfonation of dichlorobenzene and subsequent reactions to incorporate the thiophene group. The general synthetic route includes:

  • Sulfonation of 2,5-dichlorobenzene : This introduces the sulfonamide group.
  • Nucleophilic substitution : The thiophene ring is attached to the sulfonamide nitrogen.
  • Purification : The final compound is purified through crystallization or chromatography.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that related sulfonamides effectively inhibited bacterial growth, suggesting potential as antibacterial agents .

Cardiovascular Effects

Sulfonamides have been studied for their effects on cardiovascular systems. In isolated rat heart models, compounds similar to this compound showed alterations in perfusion pressure and coronary resistance. Specifically, the biological activity was evaluated using varying concentrations of sulfonamides, revealing dose-dependent effects on cardiac function .

The proposed mechanism involves inhibition of carbonic anhydrase enzymes, which play a crucial role in regulating acid-base balance in tissues. This inhibition can lead to therapeutic effects in conditions such as pulmonary hypertension and heart failure .

Study Design

In one study exploring the cardiovascular effects of benzene sulfonamides, researchers utilized an experimental design that included:

GroupCompoundDose (nM)
IControlKrebs-Henseleit solution only
IICompound A0.001
IIICompound B0.001
IVCompound C0.001
VCompound D0.001
VICompound E0.001

The results indicated significant changes in perfusion pressure across groups treated with various sulfonamide derivatives .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Computational models predict favorable permeability characteristics for this compound when evaluated against established cell lines .

Properties

IUPAC Name

2,5-dichloro-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2S2/c12-9-1-2-10(13)11(5-9)18(15,16)14-6-8-3-4-17-7-8/h1-5,7,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYNOPURJVLOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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